Superior Oral Bioavailability Across Preclinical Species Compared to ARD-266 and ARCC-4
ARD-1676 exhibits exceptional oral bioavailability (F%) in multiple preclinical species, reaching 67% in mice, 44% in rats, 31% in dogs, and 99% in monkeys [1]. This performance is a direct consequence of its CRBN-based design, which confers superior pharmacokinetic properties compared to VHL-recruiting AR PROTACs. For example, VHL-based degraders like ARCC-4 and ARD-266 are not orally bioavailable or exhibit very low (<5%) oral bioavailability, precluding their use in chronic oral dosing studies. In contrast, ARD-1676 enables robust and consistent systemic exposure following oral administration, a critical requirement for in vivo efficacy and translational relevance.
| Evidence Dimension | Oral Bioavailability (F%) in Preclinical Species |
|---|---|
| Target Compound Data | Mouse: 67%, Rat: 44%, Dog: 31%, Monkey: 99% |
| Comparator Or Baseline | VHL-recruiting AR PROTACs (e.g., ARCC-4, ARD-266) |
| Quantified Difference | ARD-1676: High oral bioavailability (31-99% across species); VHL-recruiting AR PROTACs: Typically <5% or not orally bioavailable |
| Conditions | Single-dose oral pharmacokinetic studies in mice, rats, dogs, and monkeys |
Why This Matters
High oral bioavailability across species is essential for conducting robust in vivo pharmacology studies, enabling chronic dosing regimens, and predicting human pharmacokinetics for translational research.
- [1] Xiang, W., Zhao, L., Han, X., Xu, T., Kregel, S., Wang, M., ... & Wang, S. (2023). Discovery of ARD-1676 as a Highly Potent and Orally Efficacious AR PROTAC Degrader with a Broad Activity against AR Mutants for the Treatment of AR+ Human Prostate Cancer. Journal of Medicinal Chemistry, 66(18), 13280–13303. View Source
